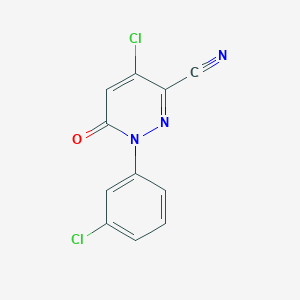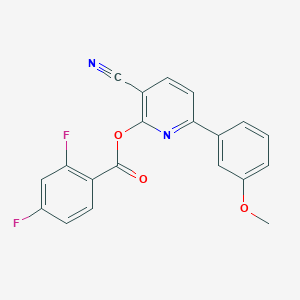![molecular formula C19H16Cl2N2O3 B3035240 [(Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-chlorobutanoate CAS No. 303998-16-5](/img/structure/B3035240.png)
[(Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-chlorobutanoate
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties may also be studied .Wissenschaftliche Forschungsanwendungen
Environmental Remediation and Pollution Control
Chlorophenols, similar to the chlorophenyl component in the chemical structure, are widely recognized for their environmental persistence and toxicity. Zero-valent iron and iron-based bimetallic systems have shown efficacy in dechlorinating chlorophenols, suggesting potential pathways for environmental remediation of related compounds (Gunawardana, Singhal, & Swedlund, 2011).
Understanding Environmental Behavior of Chlorinated Compounds
Studies on DDT isomers, which share structural similarities with chlorophenyl compounds, provide insights into the environmental behavior of chlorinated organic pollutants, including their transformation and impact on ecosystems (Ricking & Schwarzbauer, 2012).
Nanoscale Materials for Pollution Treatment
Nanoscale zero-valent iron (nZVI) treatment, which is effective for dechlorination of chlorinated solvents, offers a perspective on the use of advanced materials for treating pollution related to complex chlorinated compounds (Bruton, Pycke, & Halden, 2015).
Photocatalytic Degradation of Pollutants
The study on one-dimensional ZnO nanostructures, including their application in photocatalytic degradation, can be relevant for developing strategies to degrade complex chlorinated compounds in the environment (Udom et al., 2013).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-chlorobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3/c20-10-4-9-17(24)26-22-18-15-7-1-2-8-16(15)23(19(18)25)12-13-5-3-6-14(21)11-13/h1-3,5-8,11H,4,9-10,12H2/b22-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRNEPTVRQRCEK-PYCFMQQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NOC(=O)CCCCl)C(=O)N2CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N/OC(=O)CCCCl)/C(=O)N2CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-chlorobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(Cyanomethyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B3035159.png)
![5-(4-Bromophenyl)-2-[(4-methylphenyl)sulfonyl]-5-oxopentanamide](/img/structure/B3035160.png)
![3-[(cyanomethyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide](/img/structure/B3035161.png)
![3-chloro-2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B3035163.png)
![5-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3035166.png)
![5-[(4-chlorophenyl)sulfonyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3035168.png)
![[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-methylamino] 3-(trifluoromethyl)benzoate](/img/structure/B3035169.png)

![[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(2,4-dichlorophenyl)methyl] N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B3035174.png)
![(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-(6-chloro-2-pyridinyl)hydrazone](/img/structure/B3035175.png)
![1,1-Bis(4-fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol](/img/structure/B3035179.png)
